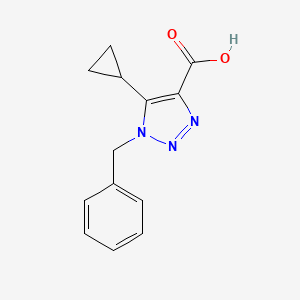
1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry and materials science .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a 1,2,3-triazole compound would depend on its specific structure. For example, the compound 1H-1,2,3-triazole-4-carboxylic acid has a molecular weight of 113.075 Da .Applications De Recherche Scientifique
Crystal and Molecular Structures
1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in the context of its molecular and crystal structures. Studies like those by Boechat et al. (2010) have examined the molecular disposition and bond distances within similar triazole derivatives, providing insights into their crystallographic properties and π-electron density delocalization patterns (Boechat et al., 2010).
Synthesis and Application in Peptidomimetics
The compound has potential utility in the synthesis of peptidomimetics or biologically active compounds. Ferrini et al. (2015) detailed a ruthenium-catalyzed synthesis approach for 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, underscoring its relevance in creating triazole-based scaffolds for medical applications (Ferrini et al., 2015).
Anticancer Activity Screening
Pokhodylo et al. (2021) conducted a study involving a two-step synthesis process for a triazole compound, emphasizing its potential use in anticancer activity screening. This study indicates the broader relevance of triazole derivatives in medicinal chemistry (Pokhodylo et al., 2021).
Applications in Organic Synthesis
The 1,2,3-triazole framework, as represented in 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, is of significant interest in organic synthesis. For instance, Cottrell et al. (1991) discussed the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides, highlighting the methodological advancements in creating these compounds (Cottrell et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-5-cyclopropyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)11-12(10-6-7-10)16(15-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVIDPMVCKOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)





![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)


![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)

